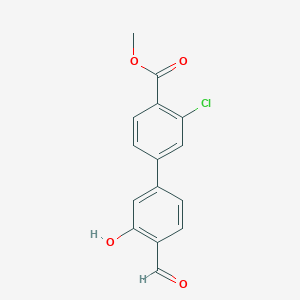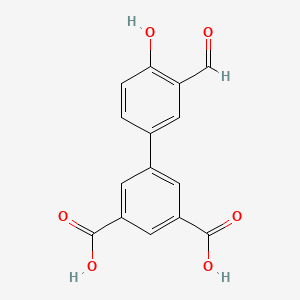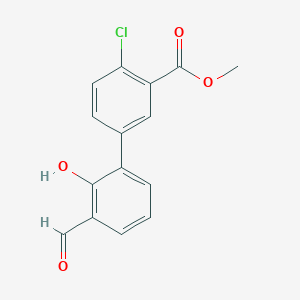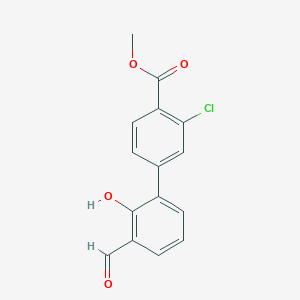
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
Overview
Description
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (CMF) is a synthetic phenol compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 239.6 g/mol and a melting point of 88-90°C. CMF is a versatile reagent used in organic synthesis, as well as in the study of the biochemical and physiological effects of compounds. In We will also discuss potential future directions for the use of CMF in scientific research.
Scientific Research Applications
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has many scientific applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a tool for studying the biochemical and physiological effects of compounds. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has also been used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental pollutants on human health. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used to study the effects of certain hormones on the body, as well as to study the effects of certain dietary supplements on health.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in regulating the body’s inflammatory response. Inhibition of COX by 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% may lead to a decrease in the production of prostaglandins, which in turn may lead to a decrease in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, studies have shown that 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% may have anti-inflammatory, anti-allergic, and anti-cancer properties. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in the production of prostaglandins. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to increase the activity of certain enzymes, such as glutathione S-transferase, which is involved in the detoxification of toxins in the body.
Advantages and Limitations for Lab Experiments
The use of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a versatile reagent that is relatively inexpensive and easy to obtain. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a highly reactive compound, so it should be handled with caution. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a relatively toxic compound, so it should be used in a well-ventilated area and with proper protective equipment.
Future Directions
The potential future directions for the use of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research are numerous. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental pollutants on human health. Additionally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to study the effects of certain hormones on the body, as well as to study the effects of certain dietary supplements on health. 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could also be used to study the effects of certain chemicals on the body, as well as to study the effects of certain genetic mutations on health. Finally, 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to study the effects of certain drugs on the brain, as well as to study the effects of certain environmental toxins on the brain.
Synthesis Methods
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized by several methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis is a simple and efficient method for synthesizing 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. It involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-formylphenol in the presence of sodium hydroxide and ethanol. The Mitsunobu reaction, on the other hand, involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-formylphenol in the presence of triphenylphosphine and diethyl azodicarboxylate. This method yields a higher yield of 6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% than the Williamson ether synthesis.
properties
IUPAC Name |
methyl 2-chloro-4-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVDDAPFPWAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685359 | |
| Record name | Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261902-99-1 | |
| Record name | Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






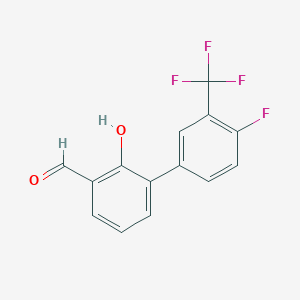
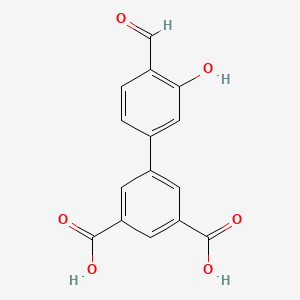
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
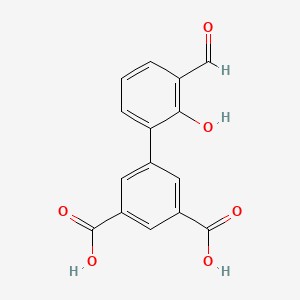
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
